molecular formula C9H6BrFN2O2 B2978069 Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2288709-18-0

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2978069
CAS No.: 2288709-18-0
M. Wt: 273.061
InChI Key: OBLZQTXRUQOIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 8, a fluorine atom at position 6, and a methyl ester group at position 2. This compound belongs to a class of heterocyclic structures widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules, including kinase inhibitors, antiviral agents, and antitrypanosomal compounds .

Key physicochemical properties inferred from structurally similar compounds include:

  • Molecular formula: C₁₀H₇BrFN₂O₂ (based on ethyl ester analogues in ).
  • Molecular weight: ~287.09 g/mol (similar to ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate, ).
  • Purity: HPLC purity ≥98% (observed in related compounds, ).

Properties

IUPAC Name

methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLZQTXRUQOIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the appropriate brominated and fluorinated pyridine derivatives.

    Cyclization Reaction: The brominated and fluorinated pyridine derivatives undergo a cyclization reaction with an imidazole derivative under controlled conditions.

    Esterification: The resulting imidazo[1,2-a]pyridine intermediate is then esterified using methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the imidazo[1,2-a]pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including :

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 6 and 8

Compound Name Substituents (Position 6/8) Ester Group Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications/Properties
Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (8), F (6) Methyl C₁₀H₇BrFN₂O₂ 287.09 N/A N/A Intermediate for kinase inhibitors
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Br (8), CH₃ (6) Ethyl C₁₁H₁₂BrN₂O₂ 283.09 83.3 N/A High-yield synthesis; used in drug discovery
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) Br (8), Cl (6) Ethyl C₁₀H₉BrClN₂O₂ 302.95 76.6 N/A Improved aqueous solubility
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8) Ethyl C₁₀H₈BrFN₂O₂ 287.09 N/A N/A Positional isomer; distinct reactivity
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Br (6), CF₃ (8) Methyl C₁₀H₆BrF₃N₂O₂ 323.08 N/A N/A Enhanced lipophilicity; antiviral research

Key Observations :

  • Halogen Position: Bromine at position 8 (vs. Fluorine at position 6 improves metabolic stability compared to methyl or chloro substituents .
  • Ester Group : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl esters, influencing pharmacokinetic profiles .
  • Synthetic Yields : Ethyl esters with methyl or chloro substituents (e.g., 12a, 12b) show higher yields (76–83%) compared to trifluoromethyl derivatives, which require complex coupling conditions .

Biological Activity

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H6BrFN2O2
  • Molecular Weight : 273.06 g/mol
  • CAS Number : 2288709-18-0

The unique combination of bromine and fluorine atoms in its structure contributes to its reactivity and biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, making it a subject of interest for various pharmacological studies .

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, it acts as an inhibitor of Trypanosoma brucei methionyl-tRNA synthetase, demonstrating potential in treating human African trypanosomiasis (HAT) with low toxicity to mammalian cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anticancer Activity : Research indicates that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. The exact mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Case Study 1: Inhibition of Trypanosoma brucei

A study highlighted the optimization of compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, where this compound was identified as a promising lead compound. It demonstrated effective inhibition (EC50 values in the low nanomolar range) while maintaining low toxicity to mammalian cells, indicating its potential for therapeutic development against HAT .

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial properties against various bacterial strains. The results showed significant inhibition zones in agar diffusion assays, suggesting its efficacy as an antimicrobial agent. Further investigations are required to elucidate the specific pathways through which it exerts these effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylateStructureModerate anticancer activity
This compoundStructureStrong inhibition of T. brucei
Methyl 8-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylateStructureLow antimicrobial activity

This table illustrates the varying biological activities among related compounds, highlighting the unique efficacy of this compound.

Q & A

Q. What are the established synthetic routes for Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

A common approach involves condensation reactions using halogenated pyridine precursors. For example, analogous compounds like ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate were synthesized by refluxing ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol with NaHCO₃ (65% yield) . Optimization may include solvent selection (e.g., ethanol vs. DMF), temperature control, or catalysis (e.g., NaHCO₃ for deprotonation). Yield improvements could involve stepwise bromination/fluorination or protecting group strategies to minimize side reactions .

Q. How can the structure of this compound be confirmed using spectroscopic and analytical methods?

  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.9 ppm for CH₃, δ ~165 ppm for carbonyl C), imidazo[1,2-a]pyridine core protons (aromatic δ 7–9 ppm), and halogenated substituents (distinct splitting patterns due to Br/F) .
  • HRMS : Confirm molecular formula (C₁₀H₇BrF₂N₂O₂) with exact mass matching theoretical values (e.g., observed vs. calculated m/z within 3 ppm error) .
  • IR : Detect ester carbonyl (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how can initial biological screening be designed?

Imidazo[1,2-a]pyridines exhibit antibacterial, anti-inflammatory, and kinase-inhibitory properties . For preliminary evaluation:

  • In vitro assays : Test against bacterial strains (e.g., S. aureus, MIC determination) or inflammatory markers (e.g., COX-2 inhibition).
  • Cytotoxicity screening : Use cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Molecular docking : Target kinases (e.g., CDKs) using software like AutoDock to predict binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments, particularly for halogen substituents?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive bond lengths/angles. For example, Br and F atoms exhibit distinct electron density maps and thermal parameters. ORTEP-3 can visualize packing interactions (e.g., halogen bonding between Br and adjacent π-systems) . Discrepancies between spectroscopic and crystallographic data (e.g., unexpected dihedral angles) may indicate polymorphism or dynamic effects in solution .

Q. What strategies address low yields or impurities in the synthesis of this compound?

  • Purity analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated or dimerized species).
  • Optimization : Replace NaHCO₃ with stronger bases (e.g., K₂CO₃) for better deprotonation, or employ microwave-assisted synthesis to reduce reaction time .
  • Work-up : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent variation : Replace Br/F with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to modulate electronic effects .
  • Scaffold modification : Fuse additional rings (e.g., tetrahydroimidazo derivatives) to enhance rigidity and binding affinity .
  • Pharmacophore mapping : Use QSAR models to correlate substituent positions (e.g., C-6 vs. C-8) with activity trends .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound?

  • DFT calculations : Gaussian or ORCA can optimize geometries, calculate frontier orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .
  • MD simulations : Assess solvation effects or stability in biological membranes (e.g., GROMACS with CHARMM force fields).
  • Degradation studies : Combine accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis/oxidation products .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Solvent effects : Simulate shifts using COSMO-RS (e.g., DMSO vs. CDCl₃) to account for polarity differences.
  • Tautomerism : Investigate potential keto-enol equilibria or proton exchange using variable-temperature NMR .
  • Reference errors : Cross-validate with DEPT, HSQC, and HMBC experiments to confirm assignments .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Data for Target CompoundReference Compound Example
1H NMR δ 8.2 (s, H-3), δ 4.0 (s, OCH₃)Ethyl 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
13C NMR δ 160.1 (C=O), δ 148.5 (C-Br)Diethyl tetrahydroimidazo derivatives
HRMS [M+H]⁺ calc. 329.9601, obs. 329.9598Imidazo[1,2-a]pyridine carbonitriles

Q. Table 2. Common Byproducts and Mitigation Strategies

ByproductCauseMitigation
Dehalogenated derivativeHX elimination under heatLower reaction temperature, inert atmosphere
DimerizationRadical couplingAdd radical inhibitors (e.g., BHT)
Ester hydrolysisMoisture exposureUse anhydrous solvents, molecular sieves

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.